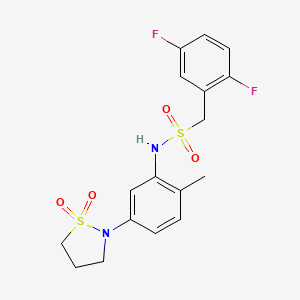

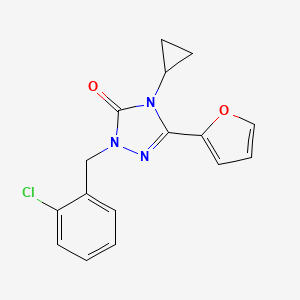

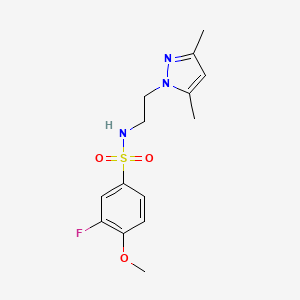

![molecular formula C20H15N3O3S2 B2735487 (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide CAS No. 1173503-47-3](/img/structure/B2735487.png)

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . FTIR, 1H, 13C-NMR and HRMS techniques were used to examine the structure of synthesized derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, contributing to its versatility in scientific research. The structure was examined using FTIR, 1H, 13C-NMR and HRMS techniques .Chemical Reactions Analysis

The compound exhibits high perplexity due to its complex molecular structure and offers burstiness through its ability to engage in various chemical reactions.科学的研究の応用

Cardiac Electrophysiological Activity

The synthesis and analysis of compounds related to the structure of (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide have shown significant potential in cardiac electrophysiological applications. Specifically, N-substituted imidazolylbenzamides or benzene-sulfonamides exhibit promising electrophysiological activity, comparable to sematilide, a potent selective class III agent undergoing clinical trials for its effects on cardiac arrhythmias. These findings highlight the potential of these compounds in developing new treatments for arrhythmias, indicating that the 1H-imidazol-1-yl moiety can effectively replace the methylsulfonylamino group to produce class III electrophysiological activity in N-substituted benzamide series (Morgan et al., 1990).

Anticancer Activity

Research into derivatives of (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide has unveiled compounds with high proapoptotic activity against cancer cell lines. A study on indapamide derivatives revealed compound 12, exhibiting significant anticancer activity against melanoma cancer cell line MDA–MB-435. This compound inhibited four physiologically relevant human carbonic anhydrase isoforms, suggesting a multifaceted approach to cancer treatment by targeting both cancer cell growth and specific enzyme activities related to cancer progression (Yılmaz et al., 2015).

Antimicrobial and Antifungal Applications

Further extending the utility of compounds structurally similar to (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide, recent synthesis efforts have led to derivatives with significant antimicrobial and antifungal activities. Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems demonstrated sensitivity against both Gram-positive and Gram-negative bacteria and showed antifungal activity against Candida albicans. This opens a promising avenue for developing new antimicrobial and antifungal agents to combat resistant strains of bacteria and fungi (Sych et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

将来の方向性

特性

IUPAC Name |

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S2/c1-3-10-23-17-9-8-13(28(2,25)26)11-18(17)27-20(23)22-19(24)15-12-21-16-7-5-4-6-14(15)16/h1,4-9,11-12,21H,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJXIOXYIOTAGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CNC4=CC=CC=C43)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

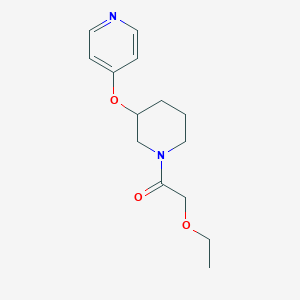

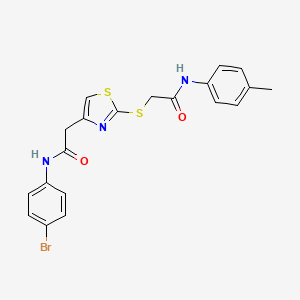

![6-Ethyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2735406.png)

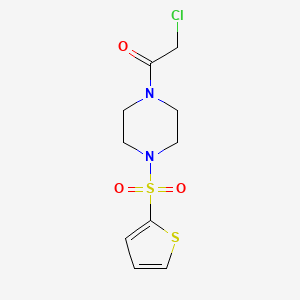

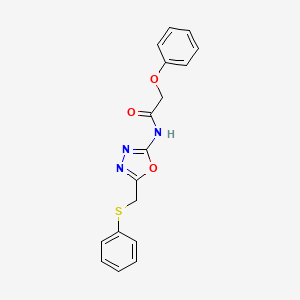

![[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2735414.png)

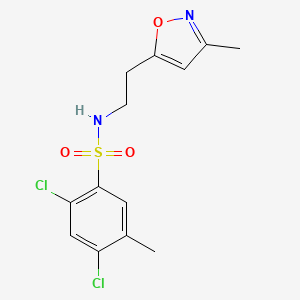

![(2-Methylsulfanylpyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2735424.png)

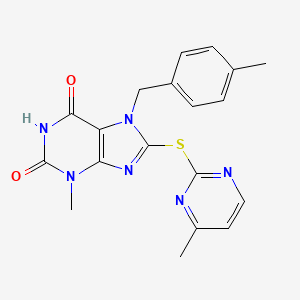

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735426.png)